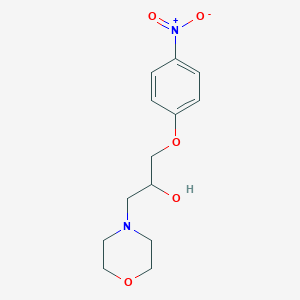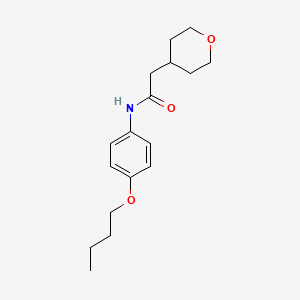
3-(4-methoxyphenyl)-2-phenyl-N-(2-phenylethyl)acrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-methoxyphenyl)-2-phenyl-N-(2-phenylethyl)acrylamide is a chemical compound that has gained significant attention from the scientific community due to its potential applications in various fields. This compound, also known as MPAA, has been synthesized using different methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential future directions.
作用机制
The mechanism of action of 3-(4-methoxyphenyl)-2-phenyl-N-(2-phenylethyl)acrylamide is not fully understood, but it is believed to involve the inhibition of the Akt/mTOR signaling pathway, which is involved in cell proliferation and survival. 3-(4-methoxyphenyl)-2-phenyl-N-(2-phenylethyl)acrylamide has been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway and inhibiting the Akt/mTOR signaling pathway.
Biochemical and Physiological Effects:
3-(4-methoxyphenyl)-2-phenyl-N-(2-phenylethyl)acrylamide has been shown to have biochemical and physiological effects, including the induction of apoptosis in cancer cells, the inhibition of cell proliferation, and the inhibition of the Akt/mTOR signaling pathway. 3-(4-methoxyphenyl)-2-phenyl-N-(2-phenylethyl)acrylamide has also been shown to have anti-inflammatory and analgesic effects in animal models.
实验室实验的优点和局限性
3-(4-methoxyphenyl)-2-phenyl-N-(2-phenylethyl)acrylamide has several advantages for lab experiments, including its high purity, stability, and low toxicity. However, 3-(4-methoxyphenyl)-2-phenyl-N-(2-phenylethyl)acrylamide has some limitations, including its limited solubility in water and organic solvents, which can make it difficult to use in certain experiments.
未来方向
There are several potential future directions for the study of 3-(4-methoxyphenyl)-2-phenyl-N-(2-phenylethyl)acrylamide, including the development of new drugs based on 3-(4-methoxyphenyl)-2-phenyl-N-(2-phenylethyl)acrylamide, the synthesis of new materials using 3-(4-methoxyphenyl)-2-phenyl-N-(2-phenylethyl)acrylamide as a building block, and the study of the mechanism of action of 3-(4-methoxyphenyl)-2-phenyl-N-(2-phenylethyl)acrylamide in more detail. Other potential future directions include the study of the pharmacokinetics and pharmacodynamics of 3-(4-methoxyphenyl)-2-phenyl-N-(2-phenylethyl)acrylamide, the development of new synthetic methods for 3-(4-methoxyphenyl)-2-phenyl-N-(2-phenylethyl)acrylamide, and the study of the effects of 3-(4-methoxyphenyl)-2-phenyl-N-(2-phenylethyl)acrylamide on different types of cancer cells.
合成方法
3-(4-methoxyphenyl)-2-phenyl-N-(2-phenylethyl)acrylamide can be synthesized using various methods, including the Knoevenagel condensation reaction, microwave-assisted synthesis, and the one-pot three-component reaction. The Knoevenagel condensation reaction involves the reaction of 4-methoxybenzaldehyde and N-(2-phenylethyl)acrylamide in the presence of a base catalyst. The microwave-assisted synthesis involves the reaction of 4-methoxybenzaldehyde, N-(2-phenylethyl)acrylamide, and ammonium acetate in the presence of a solvent and a microwave reactor. The one-pot three-component reaction involves the reaction of 4-methoxybenzaldehyde, N-(2-phenylethyl)acrylamide, and malononitrile in the presence of a base catalyst.
科学研究应用
3-(4-methoxyphenyl)-2-phenyl-N-(2-phenylethyl)acrylamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and material science. In medicinal chemistry, 3-(4-methoxyphenyl)-2-phenyl-N-(2-phenylethyl)acrylamide has been studied for its potential as an anticancer agent, as it has been shown to induce apoptosis in cancer cells. In drug discovery, 3-(4-methoxyphenyl)-2-phenyl-N-(2-phenylethyl)acrylamide has been studied for its potential as a scaffold for the development of new drugs. In material science, 3-(4-methoxyphenyl)-2-phenyl-N-(2-phenylethyl)acrylamide has been studied for its potential as a building block for the synthesis of new materials.
属性
IUPAC Name |
(E)-3-(4-methoxyphenyl)-2-phenyl-N-(2-phenylethyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23NO2/c1-27-22-14-12-20(13-15-22)18-23(21-10-6-3-7-11-21)24(26)25-17-16-19-8-4-2-5-9-19/h2-15,18H,16-17H2,1H3,(H,25,26)/b23-18+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIQBOHOUJUPLQB-PTGBLXJZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=C(C2=CC=CC=C2)C(=O)NCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C(\C2=CC=CC=C2)/C(=O)NCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-ethyl-4,6-dimethyl-2-{[2-oxo-2-(2-thienyl)ethyl]thio}nicotinonitrile](/img/structure/B5150516.png)

![N-({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N,1-dimethyl-4-piperidinecarboxamide](/img/structure/B5150529.png)
![6-(2,4-dichlorophenyl)-3-(ethylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5150550.png)
![1-(3-ethoxyphenyl)-5-{[5-(phenylthio)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5150552.png)
![N-{2-[2-(4-bromophenoxy)ethoxy]ethyl}-1-butanamine oxalate](/img/structure/B5150559.png)
![N-{[1-isobutyl-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}-N-methyl-2-(4-morpholinyl)ethanamine](/img/structure/B5150565.png)
![methyl [6-bromo-4-phenyl-2-(3,4,5-trimethoxyphenyl)-3(4H)-quinazolinyl]acetate](/img/structure/B5150580.png)
![(2-{[2-(2-isopropyl-4-methylphenoxy)ethyl]thio}-1H-benzimidazol-1-yl)acetic acid](/img/structure/B5150585.png)
![1-(4-methoxyphenyl)-2-(4-nitrophenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethanone](/img/structure/B5150586.png)
![2-[(2-chloro-4-fluorophenoxy)methyl]-N-methyl-N-[(5-methyl-2-furyl)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B5150600.png)
![(2-methoxyphenyl)[4-(trifluoromethyl)benzyl]amine](/img/structure/B5150601.png)

![4-methoxy-2-{[1-(2-methoxybenzyl)-4-piperidinyl]oxy}-N-(2-methoxyethyl)benzamide](/img/structure/B5150626.png)